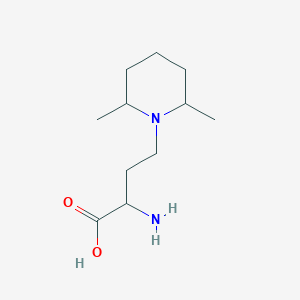
2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid is a synthetic organic compound with the molecular formula C11H22N2O2 This compound features a piperidine ring substituted with two methyl groups and an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2,6-dimethylpiperidine.
Introduction of the Amino Acid Backbone: The amino acid backbone is introduced through a series of reactions, including amination and carboxylation, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Purification Techniques: Such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2-(2,6-Dimethylpiperidin-1-yl)acetic acid
- 2,6-Dimethylpiperidylethanoic acid
Comparison
Compared to similar compounds, 2-Amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxyl group
特性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
2-amino-4-(2,6-dimethylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C11H22N2O2/c1-8-4-3-5-9(2)13(8)7-6-10(12)11(14)15/h8-10H,3-7,12H2,1-2H3,(H,14,15) |
InChIキー |
RHTXWSJDUXBUAW-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1CCC(C(=O)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


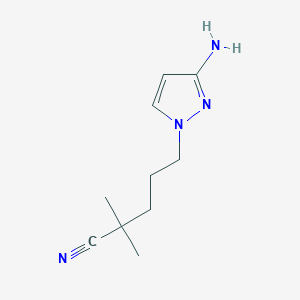
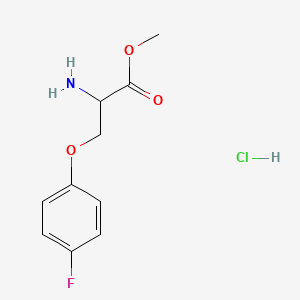
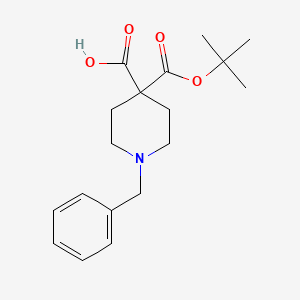

amine](/img/structure/B13644929.png)
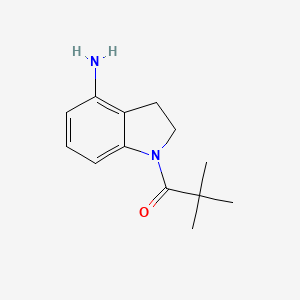
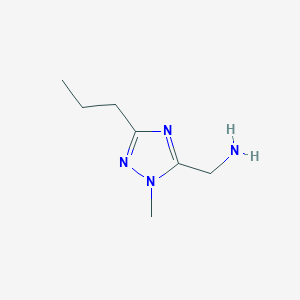

![2'-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13644953.png)





